7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound characterized by its fused pyrazolo[1,5-a]pyrimidine core and an imidazole ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of pyrazolo[1,5-a]pyrimidine derivatives with imidazole derivatives under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials and chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring, in particular, plays a crucial role in binding to biological receptors and enzymes, leading to the desired biological outcomes.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar fused ring system and are used in various chemical and biological applications.
Uniqueness: 7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique combination of the pyrazolo[1,5-a]pyrimidine core and the imidazole ring, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
7-(4-imidazol-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6/c17-9-13-10-20-22-15(5-6-19-16(13)22)12-1-3-14(4-2-12)21-8-7-18-11-21/h1-8,10-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTIZMZQRSBADI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)N4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155521 | |
Record name | 7-[4-(1H-Imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320417-27-4 | |
Record name | 7-[4-(1H-Imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320417-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[4-(1H-Imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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